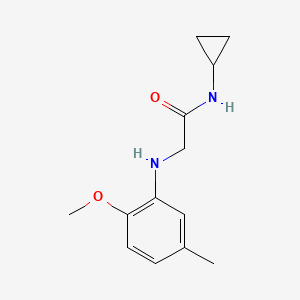![molecular formula C24H24N6O5 B14895319 Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t](/img/structure/B14895319.png)
Imidazo[1,2-c]pyrimidine-8-carboxamide, 10t
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester group, an imidazo[1,2-c]pyrimidine core, and a dimethoxyphenylamino substituent, making it a unique molecule with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[1,2-c]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyrimidine and an aldehyde.
Introduction of the dimethoxyphenylamino group: This step involves a nucleophilic substitution reaction where the imidazo[1,2-c]pyrimidine core reacts with 3,5-dimethoxyaniline.
Attachment of the benzoate ester group: This can be done through esterification, where the carboxylic acid group of benzoic acid reacts with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with halogen or other substituents at specific positions.
Applications De Recherche Scientifique
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit a key enzyme in a metabolic pathway, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate: Shares structural similarities with other imidazo[1,2-c]pyrimidine derivatives.
Dimethoxyphenylamino derivatives: Compounds with similar substituents on the aromatic ring.
Uniqueness
Methyl 4-(((8-carbamoyl-7-((3,5-dimethoxyphenyl)amino)imidazo[1,2-c]pyrimidin-5-yl)amino)methyl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C24H24N6O5 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
methyl 4-[[[8-carbamoyl-7-(3,5-dimethoxyanilino)imidazo[1,2-c]pyrimidin-5-yl]amino]methyl]benzoate |
InChI |
InChI=1S/C24H24N6O5/c1-33-17-10-16(11-18(12-17)34-2)28-21-19(20(25)31)22-26-8-9-30(22)24(29-21)27-13-14-4-6-15(7-5-14)23(32)35-3/h4-12,28H,13H2,1-3H3,(H2,25,31)(H,27,29) |
Clé InChI |
HWKDAXVZOSNIPQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)NC2=C(C3=NC=CN3C(=N2)NCC4=CC=C(C=C4)C(=O)OC)C(=O)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


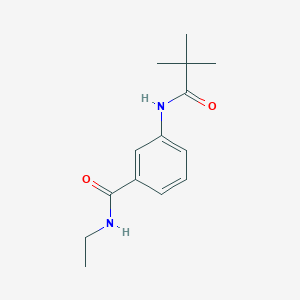
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)

![N-[1-(3-fluorophenyl)ethyl]butanamide](/img/structure/B14895256.png)
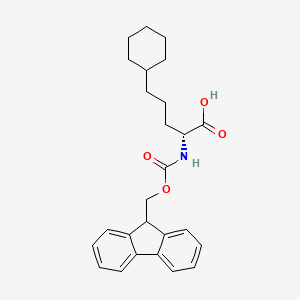

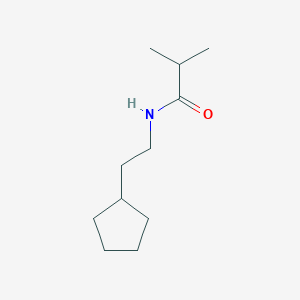
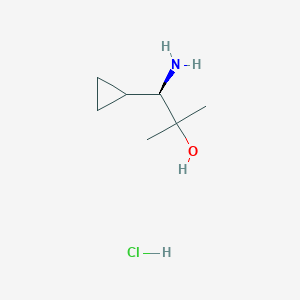


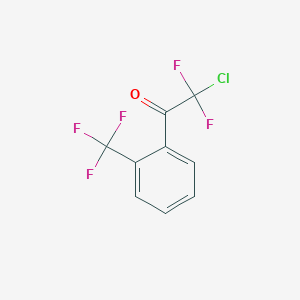
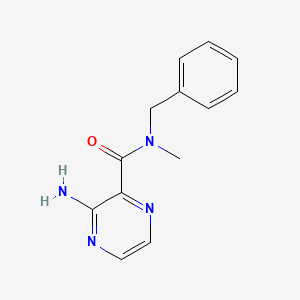
![Methyl 6,8-dichloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14895313.png)
